2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol
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Description
“2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol” is a chemical compound with the molecular formula C10H13NO3 . It has a molecular weight of 195.21 g/mol . The IUPAC name for this compound is 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol .
Molecular Structure Analysis
The compound has a complex structure that includes a benzodioxin ring. The InChI string, which represents the structure of the molecule, isInChI=1S/C10H13NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2
. The Canonical SMILES representation is C1COC2=C(O1)C=CC(=C2)C(CN)O
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.21 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 195.08954328 g/mol . The Topological Polar Surface Area is 64.7 Ų .Scientific Research Applications
- Scientific Field: Organic Chemistry
- Application Summary: These compounds are studied for their potential inhibitory effects on cholinesterases and lipoxygenase enzymes .
- Methods of Application: The specific methods of synthesis and application are not detailed in the available information .
- Results or Outcomes: The studied compounds exhibited moderate to weak inhibition of the mentioned enzymes .
- Scientific Field: Organic Chemistry
- Application Summary: This compound is synthesized using 2,3-dihydroxybenzoic acid as the initial material .
- Methods of Application: The synthesis involves alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .
- Results or Outcomes: The overall yield of the synthesis was 35%. The structure of the product was characterized by 1H-NMR analysis .
Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)
Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine
- Scientific Field: Organic Chemistry
- Application Summary: This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application: The specific methods of synthesis and application are not detailed in the available information .
- Results or Outcomes: The product is sold “as-is” without any representation or warranty .
- Scientific Field: Organic Chemistry
- Application Summary: This compound is part of the synthesis process for Doxazosin .
- Methods of Application: The synthesis involves several steps, including bromination, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetylchloride piperidine .
- Results or Outcomes: The synthesis process was improved by choosing the proper solvent and reaction temperature .
Synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl(piperazin-1-yl)methanone
- Scientific Field: Crystallography
- Application Summary: This compound’s crystal structure was studied .
- Methods of Application: The specific methods of synthesis and application are not detailed in the available information .
- Results or Outcomes: The crystal structure was determined, with the following parameters: a = 5.2111 (6) Å, b = 10.843 (1) Å, c = 13.681 (1) Å, α = 79.769 (3)°, β = 86.485 (3)°, γ = 86.080 (4)°, V = 758.0 Å .
- Scientific Field: Organic Chemistry
- Application Summary: This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
- Methods of Application: The specific methods of synthesis and application are not detailed in the available information .
- Results or Outcomes: The product is sold “as-is” without any representation or warranty .
Synthesis of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide
Synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
properties
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXFUGHWZSOHMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398959 |
Source
|
Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol | |
CAS RN |
4384-99-0 |
Source
|
Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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